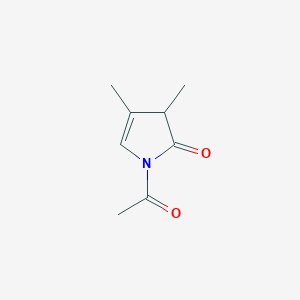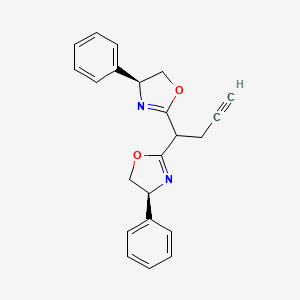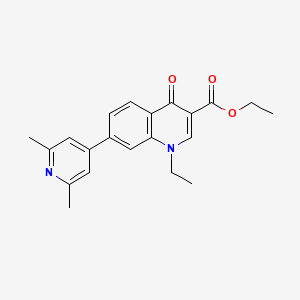
2-Phenyl-4-isonicotinyl-hydrazino-6-chloro-quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-4-isonicotinyl-hydrazino-6-chloro-quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-isonicotinyl-hydrazino-6-chloro-quinoline typically involves multiple steps. One common method starts with the preparation of 2-chloroquinoline-3-carbaldehyde, which is then subjected to a series of reactions to introduce the phenyl, isonicotinyl, and hydrazino groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using cost-effective reagents are crucial for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-4-isonicotinyl-hydrazino-6-chloro-quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It can be used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-Phenyl-4-isonicotinyl-hydrazino-6-chloro-quinoline involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A basic structure that serves as the foundation for many derivatives.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Pyrazoloquinoline: Another derivative with distinct biological activities
Uniqueness
2-Phenyl-4-isonicotinyl-hydrazino-6-chloro-quinoline stands out due to its unique combination of functional groups, which confer specific properties and activities not found in other similar compounds. Its potential for diverse applications in chemistry, biology, medicine, and industry highlights its significance .
Propiedades
Número CAS |
159586-84-2 |
|---|---|
Fórmula molecular |
C21H15ClN4O |
Peso molecular |
374.8 g/mol |
Nombre IUPAC |
N'-(6-chloro-2-phenylquinolin-4-yl)pyridine-4-carbohydrazide |
InChI |
InChI=1S/C21H15ClN4O/c22-16-6-7-18-17(12-16)20(13-19(24-18)14-4-2-1-3-5-14)25-26-21(27)15-8-10-23-11-9-15/h1-13H,(H,24,25)(H,26,27) |
Clave InChI |
MEJZYXVMNFPFPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)NNC(=O)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-Pyrazolo[3,4-b]pyridin-3-one, 2,7-dihydro-4,6-dimethyl-2,7-diphenyl-](/img/structure/B12894006.png)
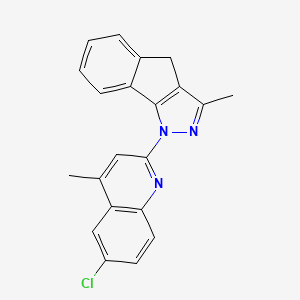
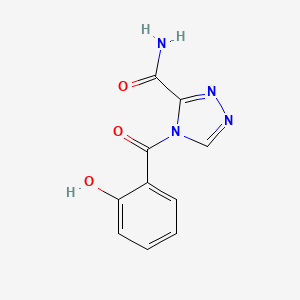
![6-(Dicyclohexylphosphino)-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12894018.png)
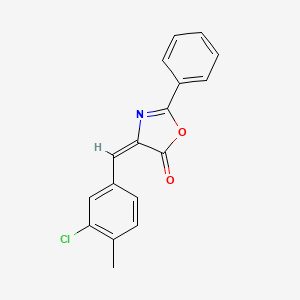
![(R)-Dicyclohexyl(2'-(di-p-tolylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12894030.png)



![4-Methyl-N-[2-sulfanylidene-1-(triphenyl-lambda~5~-phosphanylidene)ethyl]benzamide](/img/structure/B12894054.png)
